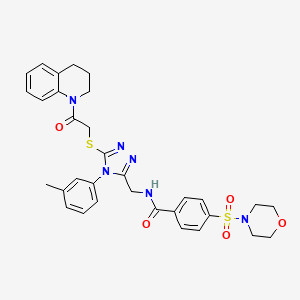
N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C32H34N6O5S2 and its molecular weight is 646.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
The compound of interest has been part of studies focusing on the design and synthesis of new chemical entities with potential antimicrobial properties. Research by Sahin et al. (2012) delved into the creation of 1,2,4-triazole derivatives incorporating the morpholine moiety, aiming to explore their antimicrobial effectiveness. These compounds, including structures resembling the specified chemical, demonstrated varying degrees of antimicrobial action, indicating their potential in combating microbial infections Sahin, H. Bayrak, A. Demirbaş, N. Demirbas, S. Karaoglu, 2012.
Antitumor and Anticancer Activity
Another crucial area of application for this compound is in the field of cancer research. Bavetsias et al. (2002) highlighted the development of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent. This study underscored the importance of structural modifications to enhance solubility and, potentially, the efficacy of such compounds as cancer therapeutics. The findings suggest a significant cytotoxicity against cancer cells, indicating the potential of these compounds in oncology Bavetsias, L. Skelton, F. Yafai, F. Mitchell, S. C. Wilson, B. Allan, A. Jackman, 2002.
Synthesis and Chemical Properties
Research efforts have also been directed towards understanding the chemical synthesis and properties of compounds with similar structures. Chau et al. (1982) detailed the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, providing insights into the chemical behavior and potential applications of these compounds in various scientific domains Chau, Y. Saegusa, Y. Iwakura, 1982.
Psychotropic and Anti-inflammatory Activities
The exploration of psychotropic and anti-inflammatory activities is another significant application area. Zablotskaya et al. (2013) synthesized derivatives related to the compound , examining their psychotropic, anti-inflammatory, and cytotoxic effects. This research underscores the compound's potential utility in developing new therapeutic agents with diverse pharmacological actions Zablotskaya, I. Segal, A. Geronikaki, T. Eremkina, S. Belyakov, M. Petrova, I. Shestakova, L. Zvejniece, V. Nikolajeva, 2013.
Eigenschaften
IUPAC Name |
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N6O5S2/c1-23-6-4-9-26(20-23)38-29(34-35-32(38)44-22-30(39)37-15-5-8-24-7-2-3-10-28(24)37)21-33-31(40)25-11-13-27(14-12-25)45(41,42)36-16-18-43-19-17-36/h2-4,6-7,9-14,20H,5,8,15-19,21-22H2,1H3,(H,33,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSTVJQRFTWFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3CCCC4=CC=CC=C43)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N6O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

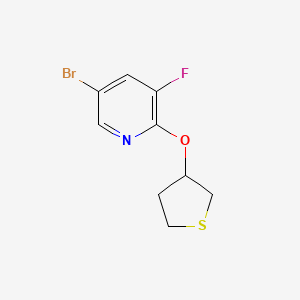
![3-[(4-Amino-6-ethylpyrimidin-2-yl)sulfanylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one](/img/structure/B2827310.png)
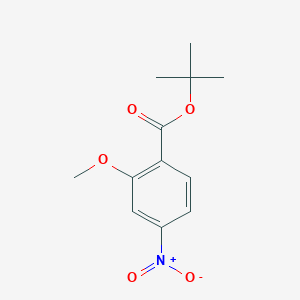

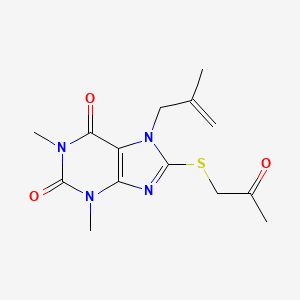
![benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate](/img/no-structure.png)
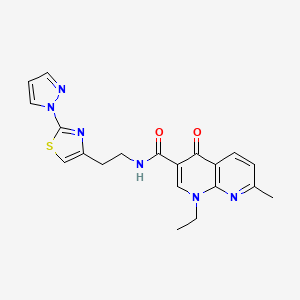

![N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-5-(5-phenyl-1,2,4-oxadiazol-3-yl)thiophene-2-carboxamide](/img/structure/B2827321.png)
![2-[3-(Hydroxymethyl)phenoxy]acetamide](/img/structure/B2827322.png)

![N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2827326.png)
![N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2827327.png)
